molecular formula C10H16Cl2O2 B14373995 3,3-Dichloro-5-methyl-5-pentyloxolan-2-one CAS No. 89345-15-3

3,3-Dichloro-5-methyl-5-pentyloxolan-2-one

Cat. No.: B14373995
CAS No.: 89345-15-3
M. Wt: 239.14 g/mol
InChI Key: JUPMTFANXLVPIV-UHFFFAOYSA-N
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Description

3,3-Dichloro-5-methyl-5-pentyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-5-methyl-5-pentyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dichloro-2-pentanone with a suitable nucleophile, followed by cyclization to form the oxolane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-5-methyl-5-pentyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

3,3-Dichloro-5-methyl-5-pentyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-5-methyl-5-pentyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyloxolan-2-one: A structurally similar compound with different substituents, leading to variations in reactivity and applications.

    5-Pentyloxolan-2-one: Another related compound with a different substitution pattern, affecting its chemical and physical properties.

Uniqueness

3,3-Dichloro-5-methyl-5-pentyloxolan-2-one is unique due to the presence of both chlorine and methyl groups on the oxolane ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89345-15-3

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

3,3-dichloro-5-methyl-5-pentyloxolan-2-one

InChI

InChI=1S/C10H16Cl2O2/c1-3-4-5-6-9(2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3

InChI Key

JUPMTFANXLVPIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC(C(=O)O1)(Cl)Cl)C

Origin of Product

United States

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